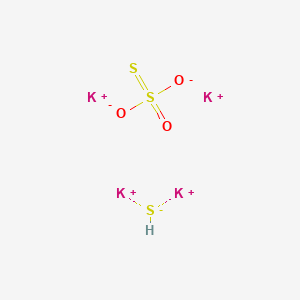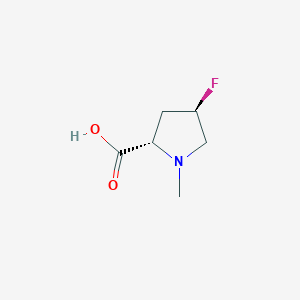
5-(3-Nitrophenyl)pyridin-2-amine, 95%
Overview
Description
5-(3-Nitrophenyl)pyridin-2-amine, 95% (abbreviated as 5-NPP-2-A) is a chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of several compounds, including pharmaceuticals, and has been identified as having potential therapeutic effects.
Scientific Research Applications
5-(3-Nitrophenyl)pyridin-2-amine, 95% is used as a reagent in the synthesis of several compounds, including pharmaceuticals. It is also used as a chemical probe to study the structure and function of various proteins. Additionally, it has been identified as a potential therapeutic agent for the treatment of certain diseases, such as cancer, diabetes, and obesity.
Mechanism of Action
The exact mechanism of action of 5-(3-Nitrophenyl)pyridin-2-amine, 95% is still not fully understood. However, it is believed that the compound binds to certain proteins and modulates their activity. This is thought to result in the modulation of various biochemical and physiological processes, leading to the observed therapeutic effects.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of 5-(3-Nitrophenyl)pyridin-2-amine, 95% are still being studied. However, it has been shown to have anti-inflammatory and anti-cancer effects in animal models. Additionally, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, which may be beneficial in the prevention and treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-Nitrophenyl)pyridin-2-amine, 95% in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, the compound is not very stable and may degrade over time. Additionally, the exact mechanism of action of the compound is still not fully understood and further research is needed in order to fully elucidate its effects.
Future Directions
There are a number of possible future directions for the use of 5-(3-Nitrophenyl)pyridin-2-amine, 95%. These include further research into its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic effects in various diseases. Additionally, further research into the biochemical and physiological effects of the compound may lead to the development of new therapeutic agents.
properties
IUPAC Name |
5-(3-nitrophenyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOYCVTZWWQDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)pyridin-2-amine | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1H-imidazo[4,5-c]pyridine, min. 95%](/img/structure/B6329777.png)

![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)









